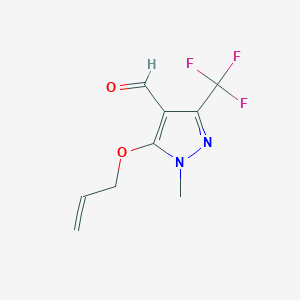

![molecular formula C14H14N4 B3035231 2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile CAS No. 303997-53-7](/img/structure/B3035231.png)

2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile

Overview

Description

The compound 2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile is a chemical that belongs to the class of azinylacetonitriles. It is characterized by the presence of a pyridazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms, and a phenyl group attached to an acetonitrile moiety. This structure suggests that the compound could serve as a precursor to various functionally substituted pyridines and pyridazine derivatives.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been explored in the literature. For instance, a general route for the synthesis of pyridazin-3-one derivatives has been established by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride, yielding products in excellent yield . Although the specific synthesis of 2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile is not detailed, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is often confirmed using various analytical and spectroscopic methods, including X-ray crystallographic analysis . The presence of the dimethylamino group at the 6-position of the pyridazine ring in the compound of interest would likely influence its electronic properties and potentially its reactivity.

Chemical Reactions Analysis

Related compounds, such as 2-pyridylacetonitrile, have been shown to undergo coupling reactions with aromatic diazonium salts to yield arylhydrazones . These arylhydrazones can further react with hydroxylamine to produce 1,2,3-triazolylpyridines . Additionally, the reaction of 6-acetyl-3-oxopyridazine derivatives with DMF-DMA leads to enaminone derivatives, which can react with aminoazoles to form azolo[1,5-a]pyrimidine derivatives . These reactions demonstrate the versatility of pyridazine and azinylacetonitrile derivatives in synthesizing a wide range of heterocyclic compounds.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile are not provided, related compounds exhibit interesting properties that can be inferred. The solubility, melting points, and stability of these compounds can vary depending on the substituents present on the pyridazine ring and the acetonitrile moiety. The electronic properties, such as the electron-donating effects of the dimethylamino group, would also influence the reactivity and the types of chemical reactions the compound can participate in.

Scientific Research Applications

Corrosion Inhibition

One significant application of pyridazine derivatives, which include compounds structurally similar to 2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile, is in the field of corrosion inhibition. These compounds have been investigated for their efficacy in protecting mild steel against corrosion in acidic environments. Their performance as mixed-type inhibitors suggests an interaction with the steel surface, possibly involving the pyridazine ring, indicating a charge transfer process with pseudo-capacitive behavior at the steel/electrolyte interface. The presence of nitrogen atoms and unsaturated groups enhances the protective efficiency of these derivatives, pointing towards their potential as effective corrosion inhibitors (Mashuga, Olasunkanmi, & Ebenso, 2017).

Fluorescence Properties

Pyridine-based compounds have also been explored for their fluorescence properties, making them potential candidates for use in various practical applications as fluorophores. Modifications to the 2-pyridone structure, such as the introduction of a dimethylamino group, have been shown to significantly affect optical properties, including emission wavelengths and fluorescence intensity. These compounds exhibit positive solvatofluorochromism and intense blue-green fluorescence in nonpolar solvents, with the potential for applications in fluorescence-based technologies (Hagimori et al., 2016).

Antioxidant Properties

Research into the antioxidant properties of pyridinol derivatives has revealed interesting findings. Compounds like 2,4-dimethyl-6-(dimethylamino)-3-pyridinol have demonstrated significant antioxidant capabilities, making them one of the most effective phenolic chain-breaking antioxidants reported. These findings suggest potential applications in areas requiring antioxidant properties, further highlighting the versatility of pyridine derivatives in scientific research (Wijtmans et al., 2004).

Basicity and Proton Affinity

Studies have also been conducted on the basicity and proton affinity of compounds containing dimethylamino groups, with findings suggesting that these compounds can achieve superbasic properties. The structural features of these compounds, such as the presence of multiple intramolecular hydrogen bonds, contribute to their high basicity and proton affinity, making them useful in developing superacids and superbases for various chemical applications (Gattin, Kovačević, & Maksić, 2005).

Safety And Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-[6-(dimethylamino)pyridazin-3-yl]-2-phenylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-18(2)14-9-8-13(16-17-14)12(10-15)11-6-4-3-5-7-11/h3-9,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTNXVVXWAWFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)C(C#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901225359 | |

| Record name | 6-(Dimethylamino)-α-phenyl-3-pyridazineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-(Dimethylamino)-3-pyridazinyl]-2-phenylacetonitrile | |

CAS RN |

303997-53-7 | |

| Record name | 6-(Dimethylamino)-α-phenyl-3-pyridazineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303997-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-α-phenyl-3-pyridazineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901225359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

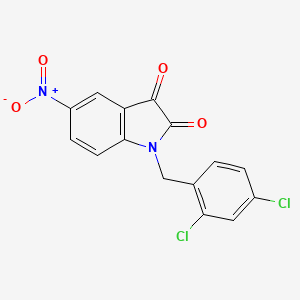

![[(Z)-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloropropanoate](/img/structure/B3035148.png)

![2-{[(4-chlorophenyl)methylene]amino}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B3035150.png)

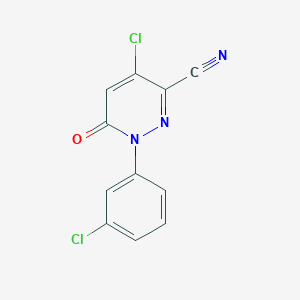

![3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B3035151.png)

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(4-methylpiperazino)methanone](/img/structure/B3035155.png)

![5-(4-Bromophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3035160.png)

![3-[(cyanomethyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3035161.png)

![3-chloro-2,2-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B3035163.png)

![{5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}(morpholino)methanone](/img/structure/B3035167.png)

![5-[(4-chlorophenyl)sulfonyl]-N-phenyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035168.png)

![[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]-methylamino] 3-(trifluoromethyl)benzoate](/img/structure/B3035169.png)

![Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B3035170.png)